molecular formula C10H11NO3 B1625789 N-Acetyl-N-hydroxy-2-phenylacetamide CAS No. 77130-75-7

N-Acetyl-N-hydroxy-2-phenylacetamide

Cat. No.: B1625789
CAS No.: 77130-75-7
M. Wt: 193.2 g/mol
InChI Key: VGEUWUQVCVPCJJ-UHFFFAOYSA-N
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Description

N-Acetyl-N-hydroxy-2-phenylacetamide is a chemical compound with the molecular formula C10H11NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetyl group, a hydroxy group, and a phenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-hydroxy-2-phenylacetamide typically involves the acetylation of N-hydroxy-2-phenylacetamide. One common method includes the reaction of N-hydroxy-2-phenylacetamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-hydroxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The acetyl and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-Acetyl-N-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Acetyl-N-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar in structure but lacks the acetyl and hydroxy groups.

    N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group on the phenyl ring.

    N-(4-methoxyphenyl)acetamide: Contains a methoxy group on the phenyl ring.

    N-(4-bromophenyl)acetamide: Contains a bromine atom on the phenyl ring.

Uniqueness

N-Acetyl-N-hydroxy-2-phenylacetamide is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical properties and reactivity

Biological Activity

N-Acetyl-N-hydroxy-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies, mechanisms of action, and relevant data tables.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A notable study investigated its impact on adjuvant-induced arthritis in rats. The results demonstrated that treatment with this compound significantly reduced paw edema and body weight loss in affected animals. Specifically, the compound was administered at doses of 5 mg/kg and 10 mg/kg, leading to a reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha compared to control groups .

Antimicrobial Effects

The compound also shows promise as an antimicrobial agent. It has been studied for its interactions with various microbial species, suggesting that it may inhibit the growth of certain bacteria and fungi. For instance, derivatives of N-(2-hydroxy-5-nitrophenyl)acetamide have been shown to influence gene expression in Arabidopsis thaliana, indicating potential applications in agricultural biotechnology .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction may lead to alterations in cellular signaling pathways associated with inflammation and microbial resistance.

Case Studies

  • Adjuvant-Induced Arthritis Model : In a controlled study involving female Sprague Dawley rats, this compound was administered to evaluate its anti-inflammatory effects. The treatment resulted in significant improvements in paw edema and reductions in inflammatory markers, underscoring its therapeutic potential for inflammatory diseases .
  • Microbial Interaction Studies : Another study explored the degradation products of related compounds by soil bacteria. The findings revealed that certain microbial strains could metabolize N-(2-hydroxy-5-nitrophenyl)acetamide into glucoside derivatives, which may play a role in detoxification processes within the plant microbiome .

Data Table

Study Compound Biological Activity Model Organism Key Findings
Study 1This compoundAnti-inflammatorySprague Dawley RatsReduced paw edema and inflammatory cytokines (IL-1 beta, TNF-alpha)
Study 2N-(2-hydroxy-5-nitrophenyl)acetamideAntimicrobialArabidopsis thalianaAltered gene expression related to pathogen response
Study 3N-(2-hydroxy-5-nitrophenyl)acetamideMicrobial metabolismSoil BacteriaProduced glucoside derivatives indicating detoxification

Properties

IUPAC Name

N-acetyl-N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEUWUQVCVPCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504130
Record name N-Acetyl-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77130-75-7
Record name N-Acetyl-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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